molecular formula C9H9BrO B1625359 4-(2-Bromoethyl)benzaldehyde CAS No. 7617-70-1

4-(2-Bromoethyl)benzaldehyde

Cat. No. B1625359
CAS RN: 7617-70-1
M. Wt: 213.07 g/mol
InChI Key: WJEZEUJKYFXNKJ-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)benzaldehyde is an organic compound that contains both bromine and benzene rings in its molecular structure. It has a molecular weight of 213.07 .


Synthesis Analysis

The synthesis of 4-(2-Bromoethyl)benzaldehyde can be achieved through various methods. One such method involves the reaction of 2- (2-bromoethyl)benzaldehyde with a variety of aryl, heteroaryl amines . Another method involves the reaction of 2-aminobenzenethiols and acetophenones under metal-free conditions .


Molecular Structure Analysis

The molecular formula of 4-(2-Bromoethyl)benzaldehyde is C9H9BrO . The InChI code is 1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 .


Chemical Reactions Analysis

4-(2-Bromoethyl)benzaldehyde can undergo various chemical reactions. For instance, it can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . It can also participate in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes .


Physical And Chemical Properties Analysis

4-(2-Bromoethyl)benzaldehyde has a molecular weight of 213.07 . It has a predicted boiling point of 285.7±15.0 °C and a predicted density of 1.448±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

4-(2-Bromoethyl)benzaldehyde plays a crucial role as an intermediate in the synthesis of various small molecule anticancer drugs. Its derivatives are integral in the development of new antitumor drugs, improving their selectivity, efficiency, and safety. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, has been optimized for high yield and is pivotal in creating effective anticancer medications (Zhang, Cao, Xu, & Wang, 2018).

Asymmetric Catalysis in Organic Synthesis

This compound is used in the synthesis of chiral dihydroisoquinolinium salts, which act as effective asymmetric catalysts for the epoxidation of simple alkenes. Such catalysts are valuable in producing enantiomerically pure compounds, essential for various applications in organic chemistry (Page, Buckley, Rassias, & Blacker, 2006).

Synthesis of Labelled Benzaldehydes

4-(2-Bromoethyl)benzaldehyde is involved in the synthesis of highly functionalized 2H and 13C labeled benzaldehydes. These labeled compounds are crucial in the study of organic synthesis and have wide applications in creating natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Preparation of Organic Ionic Liquids

The compound is utilized in the preparation of thiazolium-ion-based organic ionic liquids (OILs). These novel OILs are significant in promoting the benzoin condensation of benzaldehyde, showcasing its utility in the development of new ionic liquid systems (Davis & Forrester, 1999).

Fungitoxicity Studies

4-(2-Bromoethyl)benzaldehyde derivatives have been synthesized and evaluated for their fungitoxic properties. These studies are crucial in the development of new compounds to combat phytopathogenic fungi, which can have significant applications in agriculture (Sandhar, Sharma, & Manrao, 2008).

Future Directions

4-(2-Bromoethyl)benzaldehyde has potential applications in the synthesis of benzamides and benzothiazoles, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, reactions, and potential applications of 4-(2-Bromoethyl)benzaldehyde . They highlight the compound’s role in the synthesis of benzamides and benzothiazoles, and its potential for future research and applications .

properties

IUPAC Name

4-(2-bromoethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEZEUJKYFXNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454678
Record name 4-(2-bromoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)benzaldehyde

CAS RN

7617-70-1
Record name 4-(2-bromoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dichloromethyl methyl ether (62 ml) in methylene chloride (40 ml) was added titanium tetrachloride (75 ml) over 10 minutes under a nitrogen atmosphere at 4-5° C. Then, a solution of phenethyl bromide (85 ml) in methylene chloride (50 ml) was added thereto over 50 minutes at 5-7° C. and the mixture was stirred for 5 hours while gradually raising the temperature of the mixture to room temperature. Water (200 ml) was added to the reaction mixture over 1 hour and the mixture was extracted with chloroform (200 ml). The chloroform layer was washed with water, a saturated aqueous sodium bicarbonate solution and saturated brine, dried over anhydrous sodium sulfate and the solvent was distilled away under reduced pressure to give a brown oily substance (167 g). The obtained brown oily substance was purified by silica gel column chromatography (eluent; hexane: ethyl acetate=20:1) to give 4-(2-bromoethyl)benzaldehyde (32.3 g) as a yellow solid, melting point 50-52° C.
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
catalyst
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of (2-bromoethyl)benzene (100 mmol, 18.5 g) in methylene chloride (185 ml) at 0° C. was added dropwise titanium tetrachloride (200 mmol, 22 ml). The mixture was stirred for 10 minutes and alpha,alpha-dichloromethyl methyl ether (100 mmol, 9 ml) was added dropwise. The reaction mixture was stirred at room temperature for 1 hour and poured into saturated NaHCO3 (1 liter). Ethyl acetate (750 ml) was added and the solution was filtered through diatomaceous earth, the organic layer separated, dried (Na2SO4) and solvent removed in vacuo. The residue was triturated with hexane to afford 8.7 g of title product; m.p. 49°-52° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Bromoethyl)benzaldehyde
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Citations

For This Compound
8
Citations
VB Gavalyan - Carbohydrate polymers, 2016 - Elsevier
Chitin (Cn) was extracted from the armors of crustaceans Astacus leptodactylus (Lake Sevan, Armenia) and then converted to chitosan (Cs), its deacetylated derivative. Novel Schiff …
Number of citations: 61 www.sciencedirect.com
R Fontana, PCR Marconi, A Caputo, VB Gavalyan - Molecules, 2022 - mdpi.com
Chitosan (CS) and its derivatives are receiving considerable attention for their great biocompatibility and broad-spectrum activities in many fields. In this work, we aimed to characterize …
Number of citations: 10 www.mdpi.com
FS Pereira, S Lanfredi, ERP González… - Journal of Thermal …, 2017 - Springer
The synthesis of chitosan Schiff bases, N-benzylidene chitosan (CTB), 4-dimethylamino-benzylidene chitosan (CTDB) and 4-nitro-benzylidene chitosan (CTNB), and their interaction …
Number of citations: 35 link.springer.com
V Pawariya, S De, J Dutta - Carbohydrate Polymers, 2023 - Elsevier
There is plenty of scope for modifying chitosan, an only polycationic natural polysaccharide, owing to its reactive functional groups, namely hydroxyl and amino groups. Although …
Number of citations: 2 www.sciencedirect.com
SL Kocharov, HA Panosyan, IA Jaghatspanyan… - Pharmaceutical …, 2020 - Springer
Aseries of diethyl esters of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acids (β-cycloketols) were synthesized by Knoevenagel condensation. A method for their …
Number of citations: 3 link.springer.com
T Inoue, M Morita, T Tojo, K Yoshihara… - Bioorganic & medicinal …, 2013 - Elsevier
Vascular adhesion protein-1 (VAP-1), an amine oxidase that is also known as a semicarbazide-sensitive amine oxidase (SSAO), is present in particularly high levels in human …
Number of citations: 19 www.sciencedirect.com
J Alkabli - European Polymer Journal, 2022 - Elsevier
The unbelievable features of chitosan (CS) put it at the forefront of the interest of a huge number of researchers worldwide. CS is the deacetylated product of chitin and mainly extracted …
Number of citations: 16 www.sciencedirect.com
井上隆幸 - (No Title), 2013 - opac.ll.chiba-u.jp
我々の眼は, 瞳から入ってきた光を眼底の網膜で感じ取っている. 網膜は, 1 億数千万個の, 光の情報 を感知するための視細胞と, その情報を脳へ送る神経細胞, それらの細胞に血液を送る血管などで…
Number of citations: 3 opac.ll.chiba-u.jp

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